PT-112 -

PT-112

Catalog Number: EVT-281283
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PT-112 is a novel platinum-pyrophosphate agent designed to avoid the toxicity and drug resistance mechanisms of conventional chemotherapy. Pre-clinical models show effects on multiple cell signaling components: p16 mediated G1/S cell cycle arrest; modulation of MDM2/p53 expression; extrinsic apoptosis initiation; and immunogenic cell death (ICD) induction.
Source and Classification

PT-112 is classified as a pyrophosphate-platinum conjugate and is currently under clinical investigation for its efficacy against advanced solid tumors, either alone or in combination with immune checkpoint inhibitors such as avelumab . The compound is notable for its ability to induce immunogenic cell death, which may enhance the immune response against tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of PT-112 involves a multi-step process. Initially, a precursor complex is formed by treating platinum(II) carbonate with R,R-1,2-cyclohexanediamine in an aqueous solution. This step is followed by the introduction of sodium pyrophosphate at an alkaline pH to facilitate the formation of the final product. The reaction conditions are optimized to enhance yield and purity .

The synthesis can be summarized as follows:

  1. Preparation of Precursor: Platinum(II) carbonate is reacted with R,R-1,2-cyclohexanediamine.
  2. Formation of PT-112: The resultant complex is treated with sodium pyrophosphate at pH 8.0.
  3. Purification: The product is purified through precipitation techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to characterize the synthesized compound, confirming the successful incorporation of the pyrophosphate moiety .

Molecular Structure Analysis

Structure and Data

The molecular structure of PT-112 consists of a platinum center coordinated to a pyrophosphate group and a diaminocyclohexane ligand. The arrangement allows for unique interactions with biological targets, particularly in cancer cells exhibiting specific metabolic profiles.

Key structural data include:

  • Molecular Formula: C₈H₁₄N₂O₇P₂Pt
  • Molecular Weight: Approximately 400.25 g/mol
  • Coordination Geometry: Square planar around the platinum center.

This structure contributes to PT-112's mechanism of action, particularly its ability to induce mitochondrial stress selectively in cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

PT-112 undergoes several biochemical reactions upon administration:

  1. Cellular Uptake: The compound enters cancer cells through various transport mechanisms.
  2. Induction of Mitochondrial Stress: Upon entering the cell, PT-112 disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production.
  3. Immunogenic Cell Death: The stress response triggers pathways that lead to immunogenic cell death rather than classical apoptosis or necroptosis .

These reactions highlight PT-112's potential as an effective anticancer agent by exploiting metabolic vulnerabilities in tumor cells.

Mechanism of Action

Process and Data

The mechanism of action for PT-112 primarily involves:

  • Mitochondrial Dysfunction: PT-112 induces stress in mitochondria, leading to an increase in ROS levels. This process is particularly effective in cancer cells that rely heavily on glycolysis and exhibit hypoxic conditions.
  • Autophagy Activation: The compound initiates autophagy, a cellular process that can lead to cell death when dysregulated. This mechanism appears selective for cancer cells with mitochondrial deficiencies .

Data from preclinical studies indicate that PT-112's effects are most pronounced in tumors characterized by high metabolic activity and altered mitochondrial function .

Physical and Chemical Properties Analysis

Physical Properties

PT-112 presents as a solid at room temperature with solubility characteristics that allow for effective cellular uptake. Its stability in physiological conditions is crucial for its therapeutic application.

Chemical Properties

Key chemical properties include:

  • pKa Values: Reflecting its acidic dissociation constants.
  • Reactivity: Exhibits reduced reactivity towards DNA compared to traditional platinum drugs, minimizing off-target effects.

These properties enhance its profile as a potential therapeutic agent with fewer side effects than existing treatments .

Applications

Scientific Uses

PT-112 is currently being explored for its applications in oncology, specifically in treating various solid tumors resistant to conventional therapies. Its ability to induce immunogenic cell death positions it as a candidate for combination therapies with immune checkpoint inhibitors . Ongoing clinical trials aim to establish its efficacy and safety profile further.

Mechanisms of Immunogenic Cell Death (ICD) Induction by PT-112

PT-112-Mediated Danger-Associated Molecular Pattern (DAMP) Emission

PT-112 induces a robust immunogenic cell death (ICD) response characterized by the sequential emission of key Damage-Associated Molecular Patterns (DAMPs). Preclinical studies demonstrate that cancer cells undergoing PT-112-mediated cell death exhibit:

  • Calreticulin (CALR) Exposure: Rapid translocation of CALR to the cell surface occurs within 6-12 hours post-PT-112 treatment, acting as an "eat me" signal for dendritic cell (DC) phagocytosis. This exposure is detected via flow cytometry and is crucial for antigen presentation initiation [1] [2] [5].
  • ATP Secretion: Extracellular ATP release peaks at 12-24 hours, functioning as a chemoattractant for immune cells (e.g., DCs, T cells) and activating the NLRP3 inflammasome. Quantification is typically performed using luciferase-based assays (Enliten ATP Assay) [1] [2].
  • HMGB1 Release: Late-stage release (24-48 hours) of nuclear protein HMGB1 into the extracellular milieu promotes DC maturation and antigen processing, measured via ELISA (HMGB1 ELISA Kit) [1] [6].

This DAMP triad is essential for initiating adaptive immunity. In vivo vaccination assays confirm the immunogenicity: mice inoculated with PT-112-killed cancer cells develop protective immunity against subsequent challenges with live tumor cells of the same type, fulfilling the gold-standard criterion for bona fide ICD [1].

Table 1: Kinetics and Functions of Key DAMPs Induced by PT-112

DAMPDetection MethodPeak Emission TimePrimary Immune FunctionKey Experimental Evidence
CalreticulinFlow Cytometry (Surface)6-12 hours"Eat me" signal; Enhances DC phagocytosisBlocking CALR exposure abrogates DC-mediated tumor protection [1] [5]
ATPLuciferase Assay (Extracellular)12-24 hoursNLRP3 inflammasome activation; DC/T cell chemoattractionATPase (apyrase) treatment eliminates immune cell recruitment [1] [2]
HMGB1ELISA (Extracellular)24-48 hoursTLR4 activation; Promotes DC maturation & antigen presentationAnti-HMGB1 neutralizing antibodies inhibit T-cell priming [1] [6]

Role of Mitochondrial Stress in PT-112-Driven ICD

Mitochondrial dysfunction is a central pillar of PT-112's mechanism, particularly in cancer cells with inherent metabolic vulnerabilities. Key mitochondrial alterations include:

  • Reactive Oxygen Species (ROS) Accumulation: PT-112 induces a massive surge in mitochondrial ROS (mtROS) specifically in cells reliant on glycolysis or harboring mitochondrial DNA (mtDNA) mutations (e.g., L929dt murine fibroblasts, PC-3 human prostate cancer). This exceeds antioxidant capacity, leading to oxidative damage [2] [4] [5].
  • Mitochondrial Membrane Depolarization: Sensitive cells exhibit rapid loss of mitochondrial transmembrane potential (ΔΨm), detected by dyes like DiOC6(3) and MitoTracker™, indicating compromised membrane integrity and bioenergetic crisis [4] [5] [8].
  • Metabolic Selectivity: Cells with defective oxidative phosphorylation (OXPHOS) due to mtDNA mutations (e.g., complex I deficiencies) or hypoxia-inducible factor 1-alpha (HIF-1α) overexpression are significantly more susceptible to PT-112-induced mitochondrial collapse and death than OXPHOS-competent cells. This correlates with reduced basal Coenzyme Q10 (CoQ10) levels in sensitive cells, impairing ROS buffering [4] [8].
  • Link to DAMPs: Mitochondrial stress acts upstream of DAMP emission. mtROS directly promotes CALR externalization and ER stress, while mitochondrial permeability facilitates ATP and HMGB1 release. Autophagy initiation—observed across cell lines as a response to mitochondrial damage—further contributes to ICD, although it remains incomplete and unresolved, contributing to cell death [2] [4] [5].

The reliance on mitochondrial vulnerability suggests PT-112 may selectively target aggressive tumors with metabolic reprogramming ("Warburg effect") or hypoxic niches [7] [8].

Ribosomal Biogenesis Inhibition as a Catalyst for Organelle Stress

Upstream of mitochondrial dysfunction, PT-112 disrupts ribosomal biogenesis (RiBi), triggering integrated stress responses that converge on organelle damage:

  • Nucleolar Stress: PT-112 inhibits key steps in ribosome assembly within the nucleolus, detected by reduced ribosomal RNA (rRNA) synthesis and nucleolar disintegration. This is distinct from DNA-damaging platinum agents and aligns with PT-112's minimal DNA binding [9] [10].
  • ER Stress & eIF2α Phosphorylation: RiBi inhibition activates the unfolded protein response (UPR), leading to phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This halts global protein translation while selectively promoting stress-response protein synthesis, a hallmark of the Integrated Stress Response (ISR) [6] [9].
  • Organelle Interdependence: Nucleolar and ER stress propagate to mitochondria:
  • eIF2α phosphorylation amplifies mitochondrial ROS production.
  • ER-mitochondria contact sites facilitate calcium transfer, exacerbating mitochondrial membrane permeabilization.
  • Cytosolic mitochondrial DNA (mtDNA) accumulation occurs, activating the cGAS-STING pathway and inducing type I interferon (IFN) secretion (e.g., increased Ifnb1 mRNA), linking organelle stress to innate immune sensing [6] [9].

This cascade—RiBi inhibition → Nucleolar/ER Stress → Mitochondrial Dysfunction → DAMP Emission—establishes PT-112 as a multi-organelle stress inducer, with RiBi inhibition as the initiating event [9] [10].

Comparative Analysis of ICD Induction Between PT-112 and Conventional Platinum Derivatives

PT-112 exhibits a distinct ICD induction profile compared to classical platinum-based chemotherapeutics, underpinning its unique immune-sensitizing properties:

  • DAMP Emission Efficacy:
  • PT-112: Consistently induces all three key DAMPs (CALR, ATP, HMGB1) across murine and human cancer cell lines (e.g., CT26, MC38, prostate cancer lines) [1] [2] [5].
  • Oxaliplatin: Induces robust ICD but only in specific contexts; efficacy varies significantly between cell types [1].
  • Cisplatin/Carboplatin: Generally poor inducers of CALR exposure and ATP release; immunogenicity remains debated [1] [25].
  • Mechanistic Drivers:
  • PT-112: Primarily driven by RiBi inhibition and multi-organelle stress (nucleolar, ER, mitochondrial), with minimal DNA damage contribution. Efficacy enhanced in metabolically stressed (glycolytic/hypoxic) cells [1] [4] [8].
  • Oxaliplatin: Primarily DNA-damage driven, with some ER stress contribution. Less dependent on metabolic context [1].
  • Cisplatin/Carboplatin: Overwhelmingly reliant on nuclear DNA damage; associated with immunosuppressive effects like PD-L1 upregulation without concomitant T-cell activation [1] [26].
  • Synergy with Immunotherapy:
  • PT-112: Demonstrates potent synergy with PD-1/PD-L1 blockade in immunocompetent mouse models (e.g., CT26, MC38 tumors). This is attributed to its ability to simultaneously deplete immunosuppressive cells (e.g., Tregs, MDSCs), recruit effector T cells and NK cells, and increase tumor cell MHC-I/PD-L1 expression—creating a "hotter" tumor microenvironment [1] [9] [10].
  • Oxaliplatin: Shows some synergy with checkpoint inhibitors, but less consistently than PT-112, particularly in immunologically "cold" models [1].
  • Cisplatin/Carboplatin: Synergy with ICBs is limited and often counteracted by lymphodepleting effects [1].

Table 2: ICD Induction Profile of PT-112 vs. Conventional Platinum Agents

FeaturePT-112OxaliplatinCisplatin/Carboplatin
Primary TargetRibosomal BiogenesisNuclear DNANuclear DNA
Key ICD MechanismMulti-organelle stress (Nucleolar, ER, Mitochondria)DNA Damage + Moderate ER stressDNA Damage
DAMP EmissionStrong & Consistent (CALR, ATP, HMGB1)Variable (Context-dependent)Weak/Inconsistent
Mitochondrial TargetingStrong (Especially in glycolytic/hypoxic cells)ModerateWeak
Synergy with ICBsPotent (TME remodeling + Effector recruitment)ModerateLimited/Potentially antagonistic
Efficacy in "Cold" TumorsDemonstrated (e.g., Prostate Cancer models)LimitedNot Established

Properties

Product Name

PT-112

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

PT-112; PT 112; PT112;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.